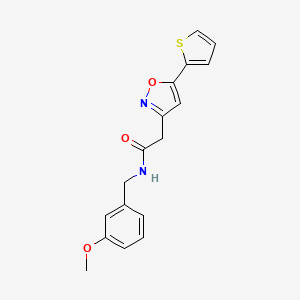

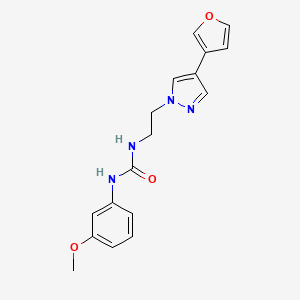

![molecular formula C19H13ClN2O5S B2832250 10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine CAS No. 866157-20-2](/img/structure/B2832250.png)

10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

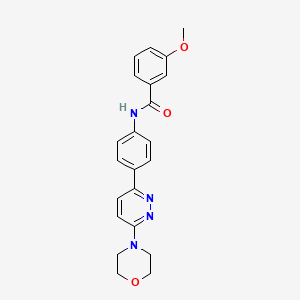

10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine (CPSN-DBO) is a novel chemical compound that has recently been gaining attention in the scientific community due to its potential applications in the synthesis of pharmaceuticals and other chemicals. CPSN-DBO is a heterocyclic compound with a unique structure consisting of two rings, one containing a nitrogen atom and the other containing a sulfur atom. Its structure provides numerous advantages for synthesis and research, making it an attractive target for further study.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition A novel class of [1,4]oxazepine-based primary sulfonamides has been synthesized, showing strong inhibition of therapeutically relevant human carbonic anhydrases. This class of compounds, derived from 4-chloro-3-nitrobenzenesulfonamide, utilizes the primary sulfonamide functionality to enable [1,4]oxazepine ring construction and act as an enzyme prosthetic zinc-binding group, highlighting its potential in therapeutic applications involving carbonic anhydrase inhibition (Sapegin et al., 2018).

Synthesis of Key Intermediates The synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine from 5-chloro-2-nitrobenzoic acid through a series of steps including reduction, esterification, sulfonylation, N-alkylation, and Dieckmann condensation, followed by simultaneous decarboxylation and desulfonation, showcases the compound's role as a key intermediate in pharmaceutical synthesis with an overall yield of about 71% (Z. Can, 2012).

Pharmacological Applications The facile synthesis of pharmacologically important dibenzo[b,f][1,4]heteroazepine-based tricyclic compounds through the reaction of diaryl compounds with n-butyllithium leading to C,A'-dilithio-diaryl species, and their subsequent reaction with ester moieties to synthesize tricyclic compounds, highlights the compound's significance in the development of drugs with various pharmacological activities, including mental and physical ailment treatments (Chopra et al., 1998).

Material Science Applications In material science, the compound's derivatives have been explored for the synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers. These copolymers, synthesized through a series of reactions involving 3,3′-dinitrobenzidine, m-chlorophenyl acid, and aromatic dianhydrides, exhibit high glass-transition temperatures and thermal stability, indicating potential applications in high-performance materials (Wang & Wu, 2003).

Propiedades

IUPAC Name |

5-(2-chlorophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O5S/c20-15-5-1-4-8-19(15)28(25,26)21-12-13-11-14(22(23)24)9-10-17(13)27-18-7-3-2-6-16(18)21/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRREFIJAJSCFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3N1S(=O)(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

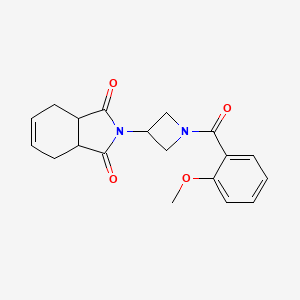

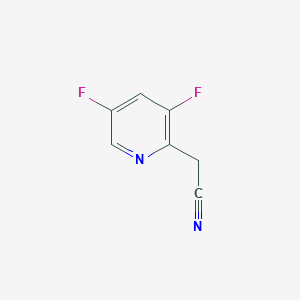

![6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2832169.png)

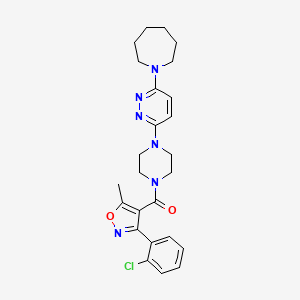

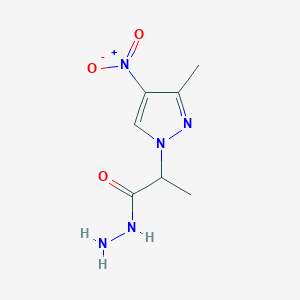

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2832171.png)

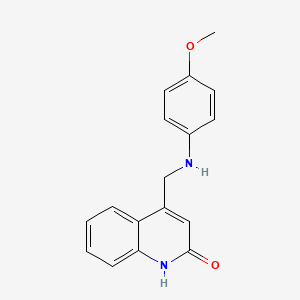

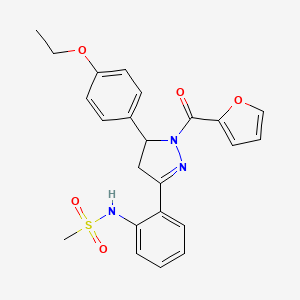

![Spiro[2.5]octane-1-carbaldehyde](/img/structure/B2832177.png)

![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/no-structure.png)